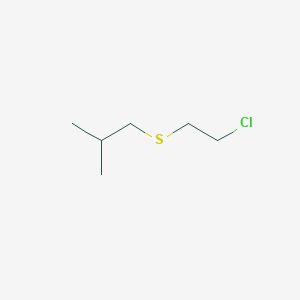

2-Methyl-1-(2-chloroethylsulfanyl)propane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-(2-chloroethylsulfanyl)propane is a chemical compound that belongs to the family of organosulfur compounds. It is also known as S-2-(N-methyl-N-(2-chloroethyl)amino)ethyl methanethiosulfonate or MTSEA. This compound has been extensively used in scientific research due to its unique properties, including its ability to modify proteins and other biomolecules.

Wissenschaftliche Forschungsanwendungen

Enzyme Interaction Studies

- Methyl-coenzyme M Reductase Activity : Research involving analogues of 2-methyl-1-(2-chloroethylsulfanyl)propane, such as 2-(methylthio)ethanesulfonate, has been conducted to study their interaction with the enzyme methyl-coenzyme M reductase. This enzyme, found in Methanobacterium thermoautotrophicum, is crucial in methane biosynthesis, and certain analogues like bromoethanesulfonate and chloroethanesulfonate have been found to be potent inhibitors of this reductase (Gunsalus et al., 1978).

Spectroscopic Analysis

- Microwave Spectrum Characterization : The microwave spectrum of related molecules such as 1-chloro-2-methyl propane has been recorded, providing detailed insights into their molecular structure through rotational and distortion constants. This kind of spectroscopic analysis is essential for understanding the physical properties of such compounds (Brooks et al., 1981).

Synthesis Processes

- Synthesis Techniques : Research on the synthesis of compounds like 1-chloro-2-methyl-propane, which is structurally similar to this compound, has been explored. Studies have detailed methods for producing these compounds, such as catalyzing reactions between isobutanol and sulphurous oxychloride, offering a yield of over 65% under optimal conditions (Hao Jin-ku, 2000).

Chemical Reactions and Applications

- Alkane Activation Over Catalysts : Investigations into the activation of light alkanes like methane, ethane, and propane over catalysts such as Zn(2+)/MFI reveal the formation of various zinc species. This research is significant for understanding the catalytic processes involving similar compounds (Kolyagin et al., 2009).

- Biotransformation of Chlorinated Propanes : The biotransformation of chlorinated propanes by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase has been studied, highlighting the potential environmental applications in pollutant degradation (Bosma & Janssen, 1998).

Polymer Research

- Polymerization and Material Properties : Research into polymers like poly(2-methyl-1,3-propane glycol terephthalate) sheds light on their crystalline order and conformational characteristics, which is relevant for understanding the material properties of related chemical compounds (Bello et al., 1999).

Catalysis and Chemical Transformation

- Catalytic Dehydration Studies : The catalytic dehydration of compounds like 1,2-propanediol into propanal over acidic oxides and supported heteropoly acids has been researched. Such studies are crucial for understanding the chemical transformations related to this compound (Mori et al., 2009).

Eigenschaften

IUPAC Name |

1-(2-chloroethylsulfanyl)-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClS/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBVWZMGSZWQRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

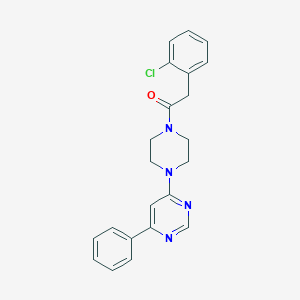

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2748164.png)

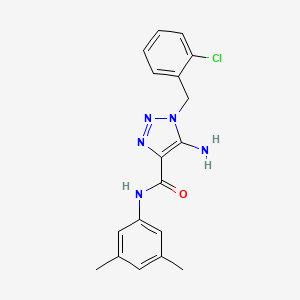

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2748172.png)

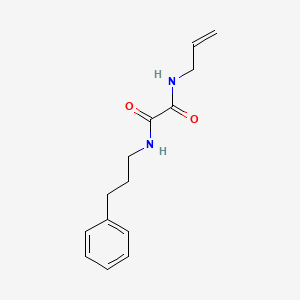

![N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2748177.png)

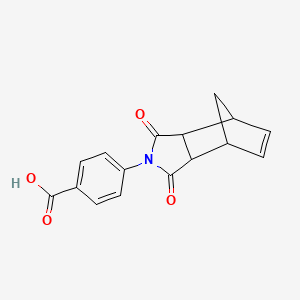

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide](/img/structure/B2748181.png)